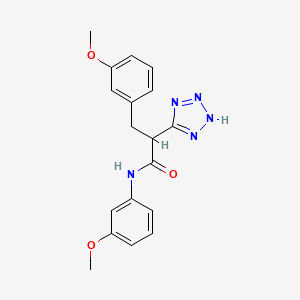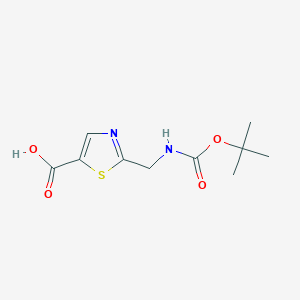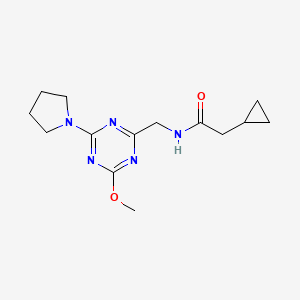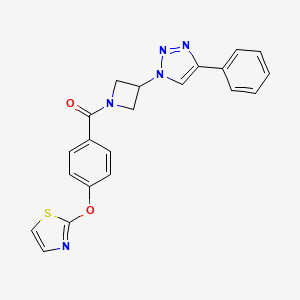
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
BenchChem offers high-quality (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles are not found in nature but have a significant presence in drug discovery due to their unique properties. They are used in creating medicinal scaffolds with various biological activities, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Organic Synthesis
These compounds play a role in organic synthesis. The “click chemistry” approach often utilizes 1,2,3-triazoles for creating diverse organic molecules with potential applications in synthesizing new drugs or materials .
Polymer Chemistry
In polymer chemistry, 1,2,3-triazoles contribute to the development of polymers with enhanced properties like thermal stability and chemical resistance, which are valuable for industrial applications .
Supramolecular Chemistry
The triazole ring can act as a building block in supramolecular chemistry where it helps in the formation of complex structures through non-covalent interactions .
Bioconjugation
Triazoles are used in bioconjugation to attach various biomolecules together. This is particularly useful in the development of targeted drug delivery systems .
Chemical Biology
In chemical biology, these compounds are used to probe and manipulate biological systems, aiding in the understanding of biological processes and the development of therapeutic agents .
Fluorescent Imaging
Triazoles can be incorporated into fluorescent probes for imaging applications. This allows for the visualization of cellular processes and aids in medical diagnostics .
Materials Science
Finally, in materials science, triazoles contribute to the creation of new materials with specific desired properties for use in technology and manufacturing .
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in various physiological processes. Inhibition of aromatase can lead to a decrease in estrogen production, which is a common strategy in the treatment of hormone-dependent cancers .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring and the phenyl moieties . These components bind to the iron in the heme moiety of the CYP-450 enzyme, which is a part of the aromatase complex . The carbonyl group in the compound’s structure also plays a significant role due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting this enzyme, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels. This can have downstream effects on various physiological processes that are regulated by these hormones .
Pharmacokinetics
For instance, the presence of the 1,2,4-triazole ring in other compounds has been associated with improved pharmacokinetics and pharmacological properties .
Result of Action
The primary result of the compound’s action is a decrease in estrogen levels due to the inhibition of the aromatase enzyme . This can lead to a reduction in the growth of estrogen-dependent cancers . Additionally, compounds with similar structures have shown various biological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal activities .
properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-20(16-6-8-18(9-7-16)28-21-22-10-11-29-21)25-12-17(13-25)26-14-19(23-24-26)15-4-2-1-3-5-15/h1-11,14,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKXTMCGLIEWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=C(N=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(4-methylanilino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2996323.png)
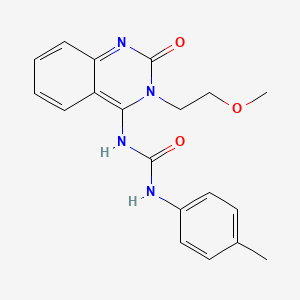
![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)
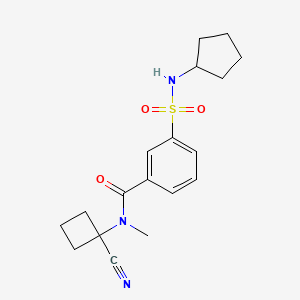
![3-[3-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]propyl acetate](/img/structure/B2996331.png)
![(Z)-3-phenyl-2-(3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acrylonitrile](/img/structure/B2996332.png)
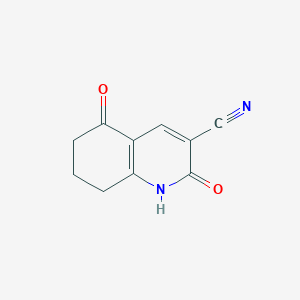
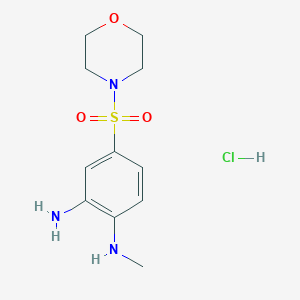
![N-[(E)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-3-fluorobenzamide](/img/structure/B2996337.png)
![(Z)-2-cyano-3-(3,5-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2996338.png)
![1,7-dimethyl-3-(2-oxopropyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2996341.png)
